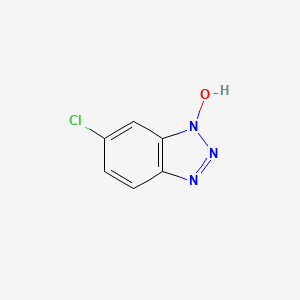

6-Chloro-1-hydroxybenzotriazole

Beschreibung

Contextualization of 6-Chloro-1-hydroxybenzotriazole within N-Hydroxy Additives in Organic Synthesis

In the realm of organic synthesis, particularly in peptide and amide bond formation, N-hydroxy additives play a crucial role. These compounds are employed to facilitate the reaction between a carboxylic acid and an amine, primarily by forming a more reactive intermediate and minimizing undesirable side reactions. americanpeptidesociety.org this compound belongs to this class of additives, which are instrumental in enhancing the efficiency of coupling reactions mediated by carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). bachem.comluxembourg-bio.com

The primary function of N-hydroxy additives is to act as acyl-group activators. In a typical peptide coupling reaction, the carbodiimide (B86325) activates the carboxylic acid group of an amino acid, forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to form a stable N-acylurea, an unwanted byproduct that terminates the desired reaction. luxembourg-bio.com N-hydroxy additives like Cl-HOBt intercept the O-acylisourea intermediate to form an active ester. This active ester is more stable than the O-acylisourea but still highly reactive towards the amine component, leading to the formation of the desired amide bond with improved yields and reduced side products. luxembourg-bio.com

Furthermore, a significant challenge in peptide synthesis is the preservation of stereochemical integrity, as the chiral center of the activated amino acid is susceptible to racemization. uni-kiel.de Racemization occurs through the formation of an oxazolone (B7731731) intermediate, which can lead to the loss of optical purity in the final peptide. uni-kiel.deresearchgate.net N-hydroxy additives, including Cl-HOBt, are effective racemization suppressants. researchgate.netpeptide.com They achieve this by promoting the rapid formation of the active ester, which is less prone to cyclize into the problematic oxazolone intermediate compared to the O-acylisourea. nih.gov The presence of the electron-withdrawing chlorine atom in this compound increases its acidity and the leaving group ability of the resulting active ester, making it a more effective racemization suppressor than its parent compound, HOBt. peptide.com

Historical Development and Evolution of Peptide Coupling Reagents

The synthesis of peptides, the building blocks of proteins, has been a central theme in organic chemistry for over a century. The journey began with Emil Fischer's work at the turn of the 20th century, which laid the foundation for forming peptide bonds. However, early methods were often harsh and lacked the selectivity required for complex peptide synthesis.

A significant breakthrough came in 1955 with the introduction of dicyclohexylcarbodiimide (DCC) as a coupling reagent. bachem.com This marked a new era in peptide synthesis, offering a milder and more efficient way to form amide bonds. bachem.com However, the use of DCC alone was not without its drawbacks, most notably the significant risk of racemization and the formation of the N-acylurea byproduct. bachem.comuni-kiel.de

This led to the development of additives to be used in conjunction with carbodiimides. In 1970, Wolfgang König and Rudolf Geiger introduced 1-hydroxybenzotriazole (B26582) (HOBt) as a highly effective racemization suppressant. bachem.com The combination of DCC and HOBt became the gold standard in peptide synthesis for many years, significantly improving the efficiency and stereochemical purity of the resulting peptides. bachem.comwikipedia.org

The quest for even more efficient and reliable coupling reagents continued, leading to the development of phosphonium (B103445) and aminium/uronium salt-based reagents. bachem.com Reagents like Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), developed in 1975, offered in-situ generation of HOBt esters, minimizing side reactions. uni-kiel.depeptide.com Subsequently, reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) were introduced, offering even faster reaction rates. bachem.compeptide.com

The introduction of this compound (Cl-HOBt) represents a further refinement in the family of benzotriazole-based additives. The electron-withdrawing chlorine atom enhances the acidity and reactivity of the hydroxyl group, leading to faster formation of the active ester and superior suppression of racemization compared to HOBt. peptide.com This has made Cl-HOBt and its derivatives, such as the coupling reagent PyCLOCK (the phosphonium salt of 6-Cl-HOBt), particularly valuable for challenging couplings, including the synthesis of sterically hindered peptides and for cyclization reactions. iris-biotech.de More recent developments have also seen the emergence of oxime-based additives like OxymaPure as safer alternatives to the potentially explosive benzotriazole (B28993) derivatives. nih.gov

Significance of this compound in Modern Synthetic Methodologies

The importance of this compound in modern synthetic chemistry extends beyond its role as a simple additive. Its enhanced reactivity and ability to suppress racemization have made it a critical component in the synthesis of complex and challenging molecules. bachem.com

In the realm of solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and materials science, Cl-HOBt and its derived coupling reagents have proven to be highly effective. luxembourg-bio.com The efficiency of coupling reactions is paramount in SPPS, where reactions are carried out on a solid support. The use of Cl-HOBt-based reagents can lead to higher yields and purities of the final peptides, which is crucial for the synthesis of long and difficult sequences. bachem.com For instance, coupling reagents based on Cl-HOBt, such as TCTU and HCTU, have demonstrated high efficiency in the synthesis of challenging peptide sequences. researchgate.net

Furthermore, the prevention of racemization is of utmost importance in the synthesis of therapeutic peptides, where the biological activity is highly dependent on the precise stereochemistry of each amino acid residue. The superior ability of Cl-HOBt to minimize racemization ensures the production of enantiomerically pure peptides, a critical factor for their efficacy and safety. researchgate.netpeptide.com Studies have shown that coupling protocols using Cl-HOBt-based reagents can achieve very low levels of racemization, even for amino acids that are particularly prone to this side reaction, such as serine. researchgate.net

Beyond peptide synthesis, Cl-HOBt is also utilized as a versatile reagent in general organic synthesis for the formation of various amide bonds. chemimpex.com Its ability to facilitate reactions under mild conditions makes it a valuable tool for the synthesis of a wide range of organic compounds, including pharmaceuticals and fine chemicals. chemimpex.com

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 26198-19-6 | scbt.com |

| Molecular Formula | C₆H₄ClN₃O | scbt.com |

| Molecular Weight | 169.57 g/mol | scbt.comnih.gov |

| Appearance | White to off-white crystalline powder | luxembourg-bio.com |

| IUPAC Name | 6-chloro-1-hydroxy-1H-1,2,3-benzotriazole | nih.gov |

Eigenschaften

IUPAC Name |

6-chloro-1-hydroxybenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCYLJGNWDVJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N(N=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283228 | |

| Record name | Cl-HOBt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26198-19-6 | |

| Record name | 26198-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cl-HOBt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1-hydroxy-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 6 Chloro 1 Hydroxybenzotriazole in Amide Bond Formation

Elucidation of Reaction Pathways with Carbodiimides

The use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to activate carboxylic acids is a cornerstone of peptide synthesis. luxembourg-bio.com However, the direct reaction of the activated acid with an amine is often inefficient and prone to side reactions. The introduction of 6-Cl-HOBt significantly alters the reaction landscape, funneling the process through more efficient and selective pathways. luxembourg-bio.com

Formation and Reactivity of O-Acylisourea Intermediates

In the presence of a carbodiimide (B86325), a carboxylic acid is first converted to a highly reactive O-acylisourea intermediate. luxembourg-bio.comuniurb.itnih.gov This intermediate is a pivotal species, but its high reactivity also makes it susceptible to undesirable intramolecular rearrangement to form a stable N-acylurea, a reaction that consumes the starting acid without forming the desired peptide. luxembourg-bio.com

The beneficial effect of 6-Cl-HOBt begins at this critical juncture. The hydroxyl group of 6-Cl-HOBt can attack the carbonyl carbon of the O-acylisourea. researchgate.net This nucleophilic attack is more favorable than the intramolecular rearrangement, effectively intercepting the reactive intermediate.

Role in Active Ester Generation and Subsequent Aminolysis

The reaction between the O-acylisourea intermediate and 6-Cl-HOBt generates a benzotriazolyl active ester. luxembourg-bio.comuniurb.itresearchgate.net This active ester is more stable than the preceding O-acylisourea but significantly more reactive towards aminolysis than the initial carboxylic acid. wikipedia.org The subsequent reaction of this active ester with the amine nucleophile leads to the formation of the desired amide bond and the regeneration of 6-Cl-HOBt, allowing it to participate in the catalytic cycle again. luxembourg-bio.comnih.govacs.org

The enhanced acidity and leaving group ability of the 6-chloro-substituted benzotriazole (B28993) moiety, compared to its unsubstituted counterpart, 1-hydroxybenzotriazole (B26582) (HOBt), contributes to the superior performance of 6-Cl-HOBt in these coupling reactions. peptide.com This increased reactivity facilitates both the formation of the active ester and its subsequent aminolysis. rsc.orgnih.gov

Proton Transfer Dynamics and Their Influence on Reaction Efficiency

Proton transfer dynamics play a crucial role throughout the coupling process. The efficiency of the initial activation of the carboxylic acid by the carbodiimide is pH-dependent. nih.govacs.org Studies have shown that the reaction between the carboxylate and a doubly protonated form of the carbodiimide is particularly rapid. nih.govacs.org

Mechanisms of Racemization Suppression

One of the most significant advantages of employing 6-Cl-HOBt in peptide synthesis is its remarkable ability to suppress racemization, the loss of stereochemical integrity at the chiral α-carbon of an amino acid. peptide.comresearchgate.nettaylorandfrancis.comrsc.org This is paramount for the synthesis of biologically active peptides, where the specific stereochemistry is often critical for function.

Inhibition of Oxazolone (B7731731) Formation

Racemization during peptide coupling often proceeds through the formation of a 5(4H)-oxazolone intermediate. uniurb.itresearchgate.net This can occur when the activated carboxylic acid cyclizes. The oxazolone can then tautomerize, leading to a loss of chirality at the α-carbon. Subsequent reaction of the achiral oxazolone with the amine results in a racemic mixture of the peptide product.

6-Cl-HOBt effectively mitigates this side reaction by rapidly converting the highly reactive O-acylisourea intermediate into the corresponding benzotriazolyl active ester. researchgate.net This active ester is less prone to cyclization to form the oxazolone, thus preserving the stereochemical integrity of the amino acid.

Suppression of Undesired Side Reactions

In peptide synthesis, particularly when employing carbodiimide coupling reagents, the activation of the carboxylic acid group can lead to several undesired side reactions. These reactions can lower the yield of the desired peptide and generate by-products that are difficult to separate, compromising the purity of the final product. The addition of auxiliary nucleophiles, such as 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt), has become a standard practice to mitigate these side reactions. Cl-HOBt functions by converting the initial, highly reactive intermediate into a more stable active ester, which is less prone to intramolecular rearrangements and other side reactions but still sufficiently reactive to ensure efficient coupling.

Prevention of N-Acylurea Formation

A significant side reaction associated with the use of carbodiimides, such as Dicyclohexylcarbodiimide (B1669883) (DCC) or Diisopropylcarbodiimide (DIC), is the formation of N-acylurea. luxembourg-bio.comluxembourg-bio.com This process occurs when the highly reactive O-acylisourea intermediate, formed by the reaction of the carboxylic acid with the carbodiimide, undergoes an intramolecular O-to-N acyl transfer. nih.govwpmucdn.com This rearrangement results in a stable, unreactive N-acylurea by-product, which not only consumes the activated amino acid but also terminates the chain elongation. nih.gov

The introduction of this compound into the reaction mixture effectively suppresses this pathway. luxembourg-bio.comnih.gov Cl-HOBt acts as a trapping agent, intercepting the O-acylisourea intermediate before it can rearrange. researchgate.netacs.org This interception leads to the formation of a 6-chloro-benzotriazolyl active ester (OBt ester). This active ester is significantly more stable than the O-acylisourea intermediate and is not susceptible to the N-acylurea rearrangement. luxembourg-bio.comluxembourg-bio.com However, it remains highly reactive towards the amine component, ensuring the efficient formation of the desired amide bond. luxembourg-bio.com The use of additives like HOBt and its derivatives is now considered almost mandatory to prevent low yields and the formation of N-acylurea, especially when using carbodiimide activation. luxembourg-bio.com

Mitigation of Other By-product Generation

Beyond preventing N-acylurea formation, this compound is crucial for mitigating other significant side reactions, most notably racemization (epimerization) of the activated amino acid. luxembourg-bio.commdpi.com Racemization is a major concern in peptide synthesis as it can lead to the formation of diastereomeric peptides, which may have altered biological activity and are challenging to purify. mdpi.com The oxazolone pathway is a primary mechanism for racemization, where the activated C-terminal amino acid cyclizes to form a 5(4H)-oxazolone. luxembourg-bio.comnih.gov This oxazolone can easily lose its stereochemical integrity.

The presence of Cl-HOBt minimizes racemization by rapidly converting the O-acylisourea intermediate into the corresponding active ester, which is less prone to cyclizing into an oxazolone. luxembourg-bio.comnih.gov This helps to preserve the optical purity of the amino acid throughout the coupling process. rsc.orgnih.gov Studies have demonstrated the effectiveness of Cl-HOBt-based reagents in minimizing racemization. For instance, in solid-phase peptide synthesis, coupling protocols using novel Cl-HOBt based reagents allowed for the incorporation of the racemization-prone amino acid, serine, with minimal epimerization. researchgate.net

The following table presents data on the extent of racemization observed during the coupling of a serine residue using different Cl-HOBt based coupling reagents and protocols.

| Coupling Reagent | Pre-activation Step | Racemization (%) |

| HCTU | Yes | < 2 |

| TCTU | Yes | < 2 |

| HCTU | No | < 0.5 |

| TCTU | No | < 0.5 |

| Data sourced from studies on novel Cl-HOBt based coupling reagents in solid-phase peptide synthesis. researchgate.net |

Another side reaction that can be suppressed is the formation of aspartimide. This occurs particularly with aspartic acid residues, where the side-chain carboxyl group can react with the backbone amide nitrogen, especially under basic conditions. The addition of HOBt derivatives can reduce the likelihood of this intramolecular cyclization. luxembourg-bio.com

Performance and Efficiency Assessments in Synthetic Applications

Enhancing Coupling Efficiency in Peptide Synthesis

6-Chloro-1-hydroxybenzotriazole is recognized as a valuable reagent in peptide synthesis, introduced into both solution and solid-phase synthesis methodologies. luxembourg-bio.com Its primary role is to enhance the efficiency of reactions mediated by carbodiimides. It achieves this by generating an active ester that is primed for amidation. luxembourg-bio.com This process concurrently suppresses the formation of N-acylurea, an inert and undesirable byproduct that consumes the starting acid without forming the target peptide. luxembourg-bio.com The efficacy of 6-Cl-HOBt is linked to its ability to protonate the O-acylisourea intermediate, which steers the reaction away from intramolecular rearrangement and towards the formation of the desired active ester, thereby also reducing the degree of racemization. luxembourg-bio.com

The incorporation of a chlorine atom onto the benzotriazole (B28993) ring in 6-Cl-HOBt enhances the reaction kinetics compared to its non-chlorinated counterpart, HOBt. bachem.com This leads to higher reaction rates. bachem.com Uronium/aminium salt derivatives of 6-Cl-HOBt, such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), have demonstrated high efficiency in solid-phase peptide synthesis (SPPS). researchgate.netbiosynth.com

Studies have shown that HCTU can be used to dramatically shorten synthesis times. For a range of biologically active peptides, reaction times were reduced to 5 minutes or less for coupling steps and 3 minutes or less for deprotection steps, leading to total cycle times as short as 14 minutes. americanlaboratory.comnih.gov This acceleration did not compromise the purity of the crude peptide products. nih.gov For example, the synthesis of a 6-mer peptide, GHRP-6, was completed in 1.4 hours using HCTU with 1-minute coupling times. americanlaboratory.com

In a comparative study synthesizing the 65-74 fragment of the Acyl Carrier Protein (ACP), new 6-Cl-HOBt-based reagents showed significant efficiency. The use of TCTU, an aminium salt derived from 6-Cl-HOBt, resulted in a notable yield of 87% for this difficult sequence.

| Coupling Reagent | Peptide Sequence | Yield (%) |

|---|---|---|

| TCTU | ACP(65-74) | 87 |

| HATU | ACP(65-74) | 75 |

| TBTU | ACP(65-74) | 72 |

| PyBOP | ACP(65-74) | 60 |

| HATU | rMOG(35-55) | 78 |

| HCTU | rMOG(35-55) | 72 |

| TCTU | rMOG(35-55) | 70 |

| TBTU | rMOG(35-55) | 65 |

| PyBOP | rMOG(35-55) | 60 |

The true test of a coupling additive's merit lies in its ability to facilitate the synthesis of "difficult peptides". These are sequences prone to aggregation and the formation of stable secondary structures, which can hinder the coupling reaction, leading to low yields and truncated byproducts. nih.gov Reagents based on 6-Cl-HOBt have proven effective in these demanding scenarios. bachem.comresearchgate.net

Coupling sterically hindered amino acids, such as Valine (Val) or Phenylalanine (Phe), presents a significant synthetic challenge. Research involving the synthesis of cyclopeptides containing these hindered residues has utilized 6-Cl-HOBt-based reagents like HCTU and TCTU. researchgate.net These studies demonstrated that coupling protocols using these novel reagents could successfully incorporate racemization-prone residues like Serine with very low levels of epimerization (<2%), indicating efficient coupling even in challenging contexts. researchgate.net The enhanced reactivity of 6-Cl-HOBt derivatives is beneficial in overcoming the steric bulk that can slow down or prevent complete coupling.

As a peptide chain elongates, the risk of incomplete couplings and the accumulation of deletion sequences increases, often due to steric hindrance and resin-bound peptide aggregation. researchgate.net The efficiency of 6-Cl-HOBt-based reagents makes them well-suited for the synthesis of long peptides.

In one study, the 21-residue peptide rMOG(35-55) was synthesized to compare the performance of various coupling reagents, where 6-Cl-HOBt derivatives HCTU and TCTU produced the target peptide in high yields of 72% and 70%, respectively. researchgate.net Further demonstrating this capability, HCTU has been successfully employed in the rapid synthesis of even longer and more complex peptides, including the 37-residue human Amylin and the 42-residue Beta-amyloid (1-42). nih.govpeptide.com

Efficacy in Challenging Coupling Sequences

Comparative Studies with Other N-Hydroxy Compounds and Coupling Reagents

The performance of 6-Cl-HOBt is best understood when benchmarked against other established coupling additives, most notably its parent compound, 1-Hydroxybenzotriazole (B26582) (HOBt).

6-Cl-HOBt is frequently presented as a superior alternative to HOBt. peptide.com The primary structural difference—the presence of a chlorine atom on the benzene (B151609) ring—is responsible for its enhanced performance characteristics. peptide.com This electron-withdrawing group increases the acidity of the N-hydroxy moiety, making 6-Cl-HOBt a more effective leaving group during the acylation step of peptide bond formation. peptide.com

This increased reactivity often translates to equal or superior results in peptide coupling compared to HOBt. peptide.com Despite its higher reactivity, 6-Cl-HOBt remains a highly efficient agent for suppressing racemization, a critical function it shares with HOBt. peptide.comluxembourg-bio.com In carbodiimide-mediated reactions, both additives work to prevent the formation of the oxazolone (B7731731) intermediate that leads to loss of chiral integrity. researchgate.net However, the enhanced reaction rates associated with 6-Cl-HOBt can be advantageous. bachem.com In the synthesis of a highly hindered amino acid, Z-Aib-OH, with a weakly basic amine, the reaction required over 24 hours when HOBt was used as the additive, whereas more reactive additives significantly sped up the process. wikipedia.org

From a practical standpoint, 6-Cl-HOBt is often described as a good compromise between the reactivity of 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and the cost-effectiveness of HOBt. luxembourg-bio.com

| Feature | This compound (6-Cl-HOBt) | 1-Hydroxybenzotriazole (HOBt) |

|---|---|---|

| Reactivity | Higher, due to the electron-withdrawing chlorine atom increasing acidity and leaving group ability. peptide.com Often considered a good compromise between HOBt and HOAt. luxembourg-bio.com | Standard reactivity, widely used for decades. |

| Efficiency | Increases efficiency of carbodiimide (B86325) reactions, generating active esters and preventing N-acylurea formation. luxembourg-bio.com Leads to higher reaction rates and improved results in difficult sequences. bachem.com | Improves efficiency of peptide synthesis by forming activated esters. |

| Racemization Suppression | Efficiently suppresses racemization during coupling. peptide.comluxembourg-bio.com | A primary and well-established function is to suppress racemization. luxembourg-bio.com |

| Applications | Used in both solid-phase and solution-phase synthesis, particularly effective for challenging, long, or sterically hindered peptides. luxembourg-bio.comresearchgate.netnih.gov | A popular and common additive for carbodiimide-mediated couplings in automated and manual peptide synthesis. |

Comparison with 1-Hydroxy-7-azabenzotriazole (HOAt)

1-Hydroxy-7-azabenzotriazole (HOAt) is a highly effective coupling additive, known for its ability to accelerate coupling reactions and suppress racemization. The nitrogen atom at the 7-position of the benzotriazole ring in HOAt enhances its acidity and improves its performance as a leaving group. acs.org

In comparative studies, 6-Cl-HOBt has been positioned as a good compromise between the more reactive and often more expensive HOAt and the traditional 1-hydroxybenzotriazole (HOBt). acs.orgluxembourg-bio.com While HOAt may exhibit superior reactivity in some challenging coupling scenarios, 6-Cl-HOBt provides a cost-effective alternative with robust performance. The electron-withdrawing effect of the chlorine atom in 6-Cl-HOBt increases its acidity compared to HOBt, leading to faster reaction rates and improved outcomes in the synthesis of difficult peptides. bachem.com

Research has shown that in the synthesis of a challenging peptide sequence, the Acyl Carrier Protein (65-74) fragment, aminium salts based on 6-Cl-HOBt, such as HCTU, were very efficient. luxembourg-bio.com However, in the synthesis of a longer peptide, rMOG(35-55), HATU, an HOAt-based reagent, provided the best yield (78%). luxembourg-bio.com This suggests that the choice between 6-Cl-HOBt and HOAt can be sequence-dependent, with HOAt potentially offering an advantage for longer and more complex peptides.

Studies on the four isomers of HOAt have confirmed that the 7-isomer (the commonly used HOAt) is unique in its ability to promote selectivity and maintain the configuration of the reactive carboxylic acid residue. acs.orgnih.gov This highlights the specific structural advantages of HOAt that contribute to its high efficiency.

Evaluation relative to Emerging Additives (e.g., Oxyma Pure)

In recent years, Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has gained prominence as a safe and effective coupling additive, developed as an alternative to the potentially explosive benzotriazole-based additives like HOBt and HOAt. orgsyn.orgnih.gov

Comparative assessments have demonstrated that Oxyma Pure exhibits impressive coupling efficiency and a remarkable capacity to inhibit racemization, often superior to HOBt and at least comparable to HOAt. nih.govcapes.gov.br In some demanding peptide models, Oxyma Pure has even surpassed the performance of HOAt. nih.gov

The high reactivity of Oxyma Pure is attributed to its structure, and it has been shown to be more soluble in a wide range of solvents compared to HBTU/HATU. acs.org Furthermore, calorimetry assays have indicated a lower risk of explosion for Oxyma Pure compared to benzotriazole-based additives. nih.gov

While 6-Cl-HOBt offers a significant improvement over HOBt, the development of additives like Oxyma Pure presents a compelling alternative, particularly concerning safety and, in many cases, performance. The choice between 6-Cl-HOBt and Oxyma Pure will likely depend on the specific requirements of the synthesis, including the complexity of the peptide, cost considerations, and safety protocols.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound has been successfully integrated into solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. luxembourg-bio.com Its role as a coupling additive is crucial for enhancing the efficiency of carbodiimide-mediated reactions. luxembourg-bio.com

The primary function of 6-Cl-HOBt in SPPS is to react with the activated carboxylic acid to form an active ester. This intermediate is then more susceptible to aminolysis, leading to the formation of the desired peptide bond. This process effectively suppresses the formation of undesired side products like N-acylurea. luxembourg-bio.com

The optimization of coupling protocols is essential for maximizing the yield and purity of the final peptide. In SPPS, the use of potent coupling reagents and an excess of the acylating mixture is common, but over-activation can lead to side reactions. luxembourg-bio.com

Studies have focused on comparing the performance of various coupling reagents in automated SPPS, where reagents are often stored in solution for extended periods. luxembourg-bio.com Research comparing 6-Cl-HOBt-based aminium salts (like HCTU and TCTU) with other common reagents (TBTU, HATU, and PyBOP) has provided valuable insights. luxembourg-bio.com For the synthesis of the "difficult sequence" of the Acyl Carrier Protein (65-74), the 6-Cl-HOBt based reagent TCTU gave the highest yield (87%). luxembourg-bio.com

Interestingly, the addition of free 6-Cl-HOBt to HCTU and TCTU was found to decrease the yield in the synthesis of the rMOG(35-55) peptide, suggesting that for these pre-formed reagents, the inclusion of an additional additive is not beneficial and can be detrimental. luxembourg-bio.com

The choice of coupling additive directly impacts the purity and yield of the crude peptide obtained from SPPS. The efficiency of the coupling reaction at each step is critical, as even small inefficiencies can lead to a significant accumulation of deletion products and other impurities, especially in the synthesis of long peptides. gyrosproteintechnologies.com

The use of 6-Cl-HOBt based reagents has been shown to be effective in the synthesis of difficult peptide sequences, with aminium salts generally proving more efficient than phosphonium (B103445) salts like PyBOP. luxembourg-bio.com For instance, in one study, PyBOP showed a lower efficiency with a 60% yield. luxembourg-bio.com

The following table summarizes the yield of the ACP(65-74) peptide synthesized using different coupling reagents.

| Coupling Reagent | Additive | Yield (%) |

| TCTU | 6-Cl-HOBt | 87 |

| HCTU | 6-Cl-HOBt | - |

| TBTU | HOBt | - |

| HATU | HOAt | - |

| PyBOP | HOBt | 60 |

| DMTMM | - | 38 |

| Data derived from a study on the synthesis of the ACP(65-74) peptide fragment. luxembourg-bio.com |

Application in Solution-Phase Organic Synthesis

While SPPS is a dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for large-scale production and the synthesis of complex or modified peptides. 6-Cl-HOBt has also found utility in this domain.

In solution-phase synthesis, 6-Cl-HOBt functions as an activating agent, forming active esters with carboxylic acids. luxembourg-bio.com These active esters are more reactive towards nucleophiles, such as amines, facilitating the formation of amide bonds under mild conditions. luxembourg-bio.com The enhanced reactivity of the 6-Cl-HOBt active ester is due to the electron-withdrawing nature of the chlorine atom, which makes the ester a better leaving group. bachem.com

The use of 6-Cl-HOBt helps to minimize racemization, a common side reaction in peptide coupling, by preventing the formation of oxazolone intermediates. nih.govacs.org This is achieved by protonating the O-acylisourea intermediate, which directs the reaction towards the formation of the desired active ester. luxembourg-bio.com

Research has demonstrated the effectiveness of 6-Cl-HOBt in various active ester mediated reactions, contributing to higher yields and purities of the final products. luxembourg-bio.comluxembourg-bio.com

Formation of Amides, Esters, and Thiol Esters from Carboxylic Acids

This compound (6-Cl-HOBt) has proven to be a valuable reagent in the synthesis of amides, esters, and thiol esters from carboxylic acids. Its efficacy stems from its ability to act as a potent activating agent, facilitating the coupling process while minimizing undesirable side reactions, most notably racemization.

In synthetic applications, 6-Cl-HOBt is typically used as an additive in conjunction with a coupling agent, such as a carbodiimide. The process involves the initial reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate, which is then intercepted by 6-Cl-HOBt to generate a 6-Cl-benzotriazolyl active ester. This active ester is more stable than the initial intermediate, yet sufficiently reactive to readily undergo nucleophilic attack by an amine, alcohol, or thiol to furnish the corresponding amide, ester, or thiol ester, respectively.

The presence of the electron-withdrawing chlorine atom on the benzotriazole ring enhances the acidity of the N-hydroxyl group compared to its non-chlorinated counterpart, 1-hydroxybenzotriazole (HOBt). peptide.comactivotec.com This increased acidity translates to a better leaving group, thereby accelerating the rate of the coupling reaction. Consequently, the use of 6-Cl-HOBt often leads to higher yields and shorter reaction times.

A significant advantage of employing 6-Cl-HOBt is its effectiveness in suppressing racemization, a critical concern when working with chiral carboxylic acids, particularly in peptide synthesis. peptide.compeptide.comresearchgate.net Racemization can occur via the formation of a 5(4H)-oxazolone intermediate. 6-Cl-HOBt helps to minimize the formation of this intermediate, thus preserving the stereochemical integrity of the final product. luxembourg-bio.com Studies have demonstrated that coupling protocols utilizing 6-Cl-HOBt-based reagents can achieve the incorporation of racemization-prone amino acids with minimal epimerization. researchgate.net

The beneficial effect of 6-Cl-HOBt is also attributed to its ability to prevent the formation of N-acylurea, an inert and irreversible byproduct that can consume the starting acid when carbodiimides are used alone. luxembourg-bio.com By protonating the O-acylisourea intermediate, 6-Cl-HOBt directs the reaction towards the desired active ester pathway. luxembourg-bio.com

Research has shown that 6-Cl-HOBt can be a superior alternative to HOBt in many synthetic scenarios, providing equivalent or improved results in the formation of amide and ester bonds. peptide.comactivotec.com Its utility has been demonstrated in both solution-phase and solid-phase synthesis methodologies. luxembourg-bio.com

Comparative Efficiency in Amide Bond Formation

The following table provides a summary of research findings on the use of 6-Cl-HOBt in amide synthesis, often in the context of peptide coupling, and compares its performance with other additives.

Application in Ester and Thiol Ester Synthesis

While the primary focus of research has been on amide bond formation, the principles of activation by 6-Cl-HOBt are equally applicable to the synthesis of esters and thiol esters. The 6-Cl-benzotriazolyl active ester is susceptible to nucleophilic attack by alcohols and thiols, leading to the desired products.

The enhanced reactivity imparted by the 6-chloro substituent is advantageous in these transformations as well, particularly when dealing with sterically hindered or less reactive alcohols and thiols.

Derivatives and Analogues of 6 Chloro 1 Hydroxybenzotriazole

Development of 6-Chloro-1-hydroxybenzotriazole-Based Coupling Reagents

The introduction of the electron-withdrawing chlorine atom at the 6-position of the 1-hydroxybenzotriazole (B26582) (HOBt) framework increases the acidity of the hydroxyl group, making it a better leaving group. peptide.com This fundamental property has been exploited in the design of a new generation of coupling reagents.

Building upon the success of earlier coupling reagents like HBTU, researchers have synthesized and characterized analogous compounds incorporating the 6-Cl-HOBt moiety. These reagents are typically prepared by reacting 6-Cl-HOBt with a suitable precursor, such as tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH), under basic conditions. wikipedia.org The resulting salts are stable, often crystalline solids that are readily soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF). wikipedia.orgbiosynth.com

HCTU is a prominent aminium-based coupling reagent that is an analogue of HBTU. wikipedia.orgsigmaaldrich.com It is widely used in both solid-phase and solution-phase peptide synthesis. biosynth.com The presence of the chlorine atom on the benzotriazole (B28993) ring enhances its reactivity, leading to faster and more efficient coupling, particularly in the synthesis of challenging peptide sequences. wikipedia.orgpeptide.com HCTU has demonstrated superior performance compared to TBTU in cases of hindered couplings and cyclizations. sigmaaldrich.com While it can exist in both N-form (guanidinium) and O-form (uronium) isomers, the N-form is generally considered to be the more stable. wikipedia.org

| Property | Value |

| IUPAC Name | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate wikipedia.org |

| CAS Number | 330645-87-9 wikipedia.orgbiosynth.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₅ClF₆N₅OP wikipedia.orgbiosynth.comsigmaaldrich.com |

| Molar Mass | 413.69 g/mol wikipedia.orgbiosynth.com |

| Appearance | White to off-white powder wikipedia.org |

| Melting Point | >185 °C wikipedia.org |

TCTU is another uronium salt derivative of 6-Cl-HOBt, featuring a tetrafluoroborate (B81430) counter-ion instead of hexafluorophosphate. discofinechem.comnih.gov It serves as an effective coupling reagent in various synthetic applications, including the solid-phase synthesis of complex molecules like cyclic gramicidin (B1672133) analogs. discofinechem.com Similar to HCTU, TCTU benefits from the enhanced reactivity imparted by the chloro-substituted benzotriazole moiety.

| Property | Value |

| IUPAC Name | [(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate nih.gov |

| CAS Number | 330641-16-2 discofinechem.comnih.gov |

| Molecular Formula | C₁₁H₁₅BClF₄N₅O nih.gov |

| Molar Mass | 355.53 g/mol nih.gov |

The effectiveness of coupling reagents derived from 6-Cl-HOBt is intrinsically linked to their chemical structure. The electron-withdrawing nature of the chlorine atom at the 6-position of the benzotriazole ring is a key factor. This substitution enhances the electropositivity of the carbon atom to which the 6-Cl-HOBt moiety is attached in the activated intermediate, making it more susceptible to nucleophilic attack by the amine component during amide bond formation. This leads to accelerated reaction rates and higher coupling efficiencies. Furthermore, the increased acidity of the 6-Cl-HOBt leaving group contributes to a more favorable reaction equilibrium.

Synthesis and Characterization of Novel Uronium and Aminium Salts

Impact of Chlorine Substitution on Reactivity and Selectivity

The introduction of a chlorine atom onto the benzotriazole ring system has a profound and predictable influence on the reactivity and selectivity of the resulting molecule. nih.gov This is primarily due to the electronic effects exerted by the halogen substituent.

The chlorine atom at the 6-position of 1-hydroxybenzotriazole acts as an electron-withdrawing group, which has a significant impact on the acidity of the N-hydroxy group. This effect can be quantified by measuring the acid dissociation constant (pKa). Spectrophotometric studies have been conducted to determine the pKa values of various HOBt derivatives. These studies reveal that the presence of electron-withdrawing substituents, such as chlorine, lowers the pKa value, indicating increased acidity. jcsp.org.pkresearchgate.net

The pKa of 6-Cl-HOBt is lower than that of the parent HOBt, confirming the acidifying effect of the chlorine substituent. jcsp.org.pk This increased acidity translates to the formation of a more stable conjugate base, the 6-chloro-benzotriazolate anion, which is a better leaving group during the coupling reaction. The enhanced leaving group ability contributes to faster reaction kinetics and a reduction in side reactions, such as racemization. peptide.comjcsp.org.pk A good linear correlation has been observed between the pKa values of 6-substituted HOBt derivatives and their Hammett constants, indicating that the electronic effects of the substituents directly influence their ionization and the stability of the resulting anions. jcsp.org.pkresearchgate.net

Influence on Leaving Group Characteristics

The primary function of additives like this compound (6-Cl-HOBt) in coupling reactions is to convert the carboxyl group of an amino acid into a more reactive species, an active ester. The efficiency of the subsequent aminolysis step, where the peptide bond is formed, is critically dependent on the nature of the hydroxylamine-derived leaving group. The substitution on the benzotriazole ring system directly modulates the properties of this leaving group.

Electronic Effects of the Chloro Substituent

The introduction of a chlorine atom at the 6-position of the 1-hydroxybenzotriazole (HOBt) scaffold has a significant impact on the electronic character of the molecule. Chlorine is an electron-withdrawing group, which influences the acidity of the N-hydroxyl proton. This electron-withdrawing effect increases the acidity of 6-Cl-HOBt compared to its parent compound, HOBt. peptide.com

A computational study on various HOBt derivatives corroborates this finding, showing that electron-withdrawing substituents generally facilitate the lowering of the pKa. acs.org As the pKa decreases, a larger proportion of the additive exists in its deprotonated, anionic form at a given pH. acs.org This anionic form is the reactive species that attacks the activated carboxylic acid (e.g., an O-acylisourea intermediate when using carbodiimides) to form the active ester.

Enhanced Reactivity and Stability

The increased acidity and electron-withdrawing nature of the 6-chloro substituent make the resulting benzotriazolyl ester a better leaving group. peptide.com The O-acylisourea intermediate formed during carbodiimide-mediated couplings is highly reactive but unstable, prone to rearranging into an unreactive N-acylurea byproduct. luxembourg-bio.comluxembourg-bio.com Additives like 6-Cl-HOBt efficiently trap this intermediate by forming a more stable, yet highly reactive, active ester. luxembourg-bio.com The beneficial effect of 6-Cl-HOBt is attributed to its ability to protonate the O-acylisourea, which prevents intramolecular side reactions and favors the formation of the active ester. luxembourg-bio.com

The enhanced electrophilicity of the carbonyl carbon in the 6-Cl-HOBt active ester makes it more susceptible to nucleophilic attack by the amino group of the incoming amino acid. This results in higher reaction rates and improved efficiency in the synthesis of peptides, particularly for challenging or "difficult" sequences. bachem.comluxembourg-bio.com The replacement of HOBt with 6-Cl-HOBt as part of coupling reagents leads to demonstrably higher reaction rates and better outcomes in peptide synthesis. bachem.com Studies comparing various coupling reagents have shown that new reagents based on 6-Cl-HOBt, such as HCTU and TCTU, are very efficient for solid-phase peptide synthesis (SPPS). luxembourg-bio.com

The table below summarizes the influence of the chloro-substituent on the properties of the leaving group.

| Compound | Substituent at C6 | Electronic Effect | Influence on Acidity (pKa) | Consequence for Leaving Group |

| 1-Hydroxybenzotriazole (HOBt) | -H (Hydrogen) | Neutral/Weakly withdrawing | Higher pKa (less acidic) | Good leaving group, standard reactivity. |

| This compound (6-Cl-HOBt) | -Cl (Chloro) | Electron-withdrawing | Lower pKa (more acidic) acs.org | Better leaving group, enhanced reactivity. peptide.combachem.com |

Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Analysis and Monitoring

Chromatographic techniques are indispensable tools for the analysis of 6-Cl-HOBt and the reactions in which it is utilized. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are particularly prominent in this field.

High-performance liquid chromatography (HPLC) is a cornerstone technique for monitoring the progress of peptide synthesis reactions where 6-Cl-HOBt is used as a coupling additive. nih.govscispace.com By separating the components of a reaction mixture, HPLC allows for the quantitative analysis of reactants, products, and by-products over time. This is essential for optimizing reaction conditions and ensuring the efficient formation of the desired peptide. luxembourg-bio.comnih.gov

In a typical setup, reversed-phase HPLC (RP-HPLC) is employed, often using a C18 column. luxembourg-bio.comrsc.org The mobile phase usually consists of a gradient of an organic solvent, such as acetonitrile (B52724), in water, with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. luxembourg-bio.comrsc.org For instance, in the synthesis of a difficult peptide sequence, the reaction mixture can be analyzed using a gradient of acetonitrile in water with 0.1% TFA. luxembourg-bio.com The yields of peptides synthesized using 6-Cl-HOBt-based coupling reagents are determined by analytical RP-HPLC, which helps in comparing the efficiency of different reagents. luxembourg-bio.com

A study comparing various coupling reagents, including those based on 6-Cl-HOBt, utilized RP-HPLC to determine the yield of the synthesized peptides. The crude peptides were analyzed on a C-18 column with a gradient of acetonitrile and water containing 0.1% TFA. luxembourg-bio.com This allowed for the direct comparison of the efficiency of reagents like TCTU and HCTU, which are derived from 6-Cl-HOBt. luxembourg-bio.com

| Parameter | Value |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 Column |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Detection | UV (typically at 214 nm for peptides) |

This interactive data table summarizes typical HPLC conditions for monitoring peptide synthesis reactions involving 6-Chloro-1-hydroxybenzotriazole.

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and greater sensitivity. These features make it an ideal technique for assessing the purity of the this compound reagent itself and for the detailed analysis of by-products in peptide synthesis. dcu.iedcu.ie The purity of synthetic peptides is commonly determined by RP-UHPLC with UV detection, often coupled with mass spectrometry (MS). rsc.org

A rapid UHPLC method, with a runtime of just 15 minutes, has been developed for the simultaneous determination of fourteen different peptide coupling reagents, additives, and their by-products, including this compound. dcu.iedcu.ie This method is crucial for in-process control during peptide synthesis, ensuring that the levels of these compounds are below the threshold of toxicological concern in the final product. dcu.iedcu.ie The method was validated according to ICH guidelines for specificity, accuracy, linearity, precision, and detection and quantitation limits, demonstrating its reliability for quality control purposes. dcu.iedcu.ie

For the analysis of peptide purity and by-products, a typical UHPLC setup would involve a C18 column and a gradient elution with acetonitrile and water containing 0.1% TFA. The high resolving power of UHPLC allows for the separation of closely related impurities, such as deletion sequences or isomers, from the main peptide product. rsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the precise determination of molecular weights and the structural elucidation of molecules. In the context of peptide synthesis involving 6-Cl-HOBt, MS is used in various capacities.

The coupling of liquid chromatography with electrospray ionization mass spectrometry (LC-ESI-MS) is a particularly effective method for the analysis of complex mixtures generated during peptide synthesis. nih.gov ESI is a soft ionization technique that allows for the analysis of large and thermally labile molecules like peptides without significant fragmentation. nih.gov

In studies evaluating the efficiency of coupling reagents, LC-ESI-MS is used to characterize the final peptide products and to determine the yield of cyclization reactions. luxembourg-bio.comluxembourg-bio.com For example, the crude products from a solid-phase cyclopeptide synthesis using 6-Cl-HOBt-based reagents were analyzed by RP-HPLC coupled to an ESI-MS system. luxembourg-bio.com This allowed for the confirmation of the desired cyclic peptide's mass and the quantification of the cyclization yield by comparing the concentration of the cyclic peptide to the corresponding linear precursor. luxembourg-bio.com

The technique is also invaluable for identifying intermediates in the reaction pathway, which can provide insights into the reaction mechanism and help in troubleshooting synthetic challenges.

| Parameter | Value |

| Ionization Technique | Electrospray Ionization (ESI) |

| Mass Analyzer | Ion Trap, Quadrupole, Time-of-Flight (TOF) |

| Coupled Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Application | Product confirmation, intermediate identification, cyclization yield determination |

This interactive data table outlines the key aspects of LC-ESI-MS as applied to the analysis of peptide synthesis products involving this compound.

A significant challenge in peptide synthesis is the formation of by-products, such as deletion and insertion sequences, which can be difficult to separate from the target peptide. Mass spectrometry is a critical tool for the identification and quantification of these impurities. nih.govmdpi.com

High-resolution mass spectrometry can differentiate between the target peptide and by-products with very small mass differences. mdpi.com For instance, a technique based on 252Cf fission fragment ionization time-of-flight mass spectrometry has been developed to identify and quantify deletion and insertion peptides in the total, unfractionated synthetic product. nih.gov This allows for a direct assessment of the fidelity of the synthesis protocol.

In the context of syntheses utilizing 6-Cl-HOBt, the use of MS is essential to confirm that the enhanced coupling efficiency does not lead to an increase in undesirable side reactions. By analyzing the mass spectrum of the crude product, researchers can identify peaks corresponding to the expected product as well as any deletion sequences (missing one or more amino acids) or other modifications. luxembourg-bio.com The presence of 6-Cl-HOBt as an additive is known to suppress racemization, a common side reaction, and MS can be used in conjunction with chiral chromatography to confirm the enantiomeric purity of the final peptide. researchgate.net

Spectrophotometric Techniques

Spectrophotometric techniques, which measure the absorption of light by a chemical substance, are also employed in the analysis of this compound. These methods are often used for quantitative analysis and for determining certain physicochemical properties of the compound.

One important application of spectrophotometry is the determination of the acid dissociation constant (pKa) of 6-Cl-HOBt. The pKa value is a measure of the acidity of a compound and is a critical parameter in understanding its reactivity as a coupling additive. A study determined the pKa of 6-Cl-HOBt and other 1-hydroxybenzotriazole (B26582) derivatives in a 95% acetonitrile-water mixture using spectrophotometry. researchgate.net The method relies on measuring the absorbance of the compound at different pH values. The pKa is then calculated from the resulting data. researchgate.net

Furthermore, UV-Vis spectroscopy can be used as a detection method in HPLC to quantify the amount of 6-Cl-HOBt or peptide products. chemimpex.comchemimpex.com The benzotriazole (B28993) ring system in 6-Cl-HOBt absorbs UV light, allowing for its detection and quantification. chemimpex.com

UV-Vis Spectroscopy for pKa Determination of Derivatives

UV-Vis spectroscopy is a widely used method for determining the acid dissociation constant (pKa) of chemical compounds. This technique is particularly valuable for N-hydroxy derivatives like 6-Cl-HOBt, as the pKa value is a critical parameter for mechanistic investigations, especially in peptide synthesis where these compounds act as additives. researchgate.net The determination of pKa is achieved by measuring the absorbance of a solution at various pH values. The electronic spectra of the compound change as it transitions between its protonated (non-ionized) and deprotonated (ionized) forms. By analyzing these spectral shifts, the ratio of the ionized to the non-ionized form at different pH levels can be calculated, which in turn allows for the determination of the pKa. researchgate.net

A study by Fathalla and Khattab determined the dissociation constants for several 1-hydroxybenzotriazole (HOBt) derivatives in a 95% (v/v) acetonitrile-water mixture at 25°C. researchgate.netjcsp.org.pk This solvent system is relevant for studying reaction mechanisms in organic synthesis. researchgate.net The electronic spectra for the derivatives were recorded at various pH values to find the analytical wavelength where the difference in absorbance between the ionized and non-ionized forms is maximal. researchgate.net Using methods such as the half-height, limiting absorption, and Colleter methods, the pKa values were calculated. researchgate.netjcsp.org.pk

The results demonstrated the influence of electron-withdrawing substituents on the acidity of the HOBt molecule. For instance, the presence of a chlorine atom at the 6-position in 6-Cl-HOBt increases its acidity compared to the unsubstituted HOBt. peptide.com This effect is even more pronounced with stronger electron-withdrawing groups like trifluoromethyl (-CF3) and nitro (-NO2). researchgate.netjcsp.org.pk

Table 1: Mean pKa Values of 1-Hydroxybenzotriazole Derivatives in 95% Acetonitrile-Water at 25°C

| Compound | Substituent at Position 6 | Mean pKa Value |

|---|---|---|

| 1-Hydroxybenzotriazole (HOBt) | -H | 5.65 |

| This compound (6-Cl-HOBt) | -Cl | 4.62 |

| 1-Hydroxy-6-trifluoromethylbenzotriazole (6-CF3-HOBt) | -CF3 | 4.27 |

| 1-Hydroxy-6-nitrobenzotriazole (6-NO2-HOBt) | -NO2 | 3.61 |

Data sourced from Fathalla and Khattab (2010). researchgate.netjcsp.org.pk

Kinetic Spectrophotometry in Reaction Mechanism Studies

Kinetic spectrophotometry is a powerful tool for studying the mechanisms of chemical reactions, including the aminolysis of active esters derived from HOBt and its analogs. By monitoring the change in absorbance over time, the rate of the reaction can be determined under various conditions. This data provides insight into the roles of reactants, intermediates, and leaving groups. researchgate.netscirp.org

In the context of peptide synthesis, additives like 6-Cl-HOBt are used to form active esters that readily react with amines. The efficiency of this process is closely linked to the stability of the leaving group anion, which is directly related to the pKa of the corresponding N-hydroxy compound. researchgate.netjcsp.org.pk Kinetic studies on the aminolysis of carbamate (B1207046) esters of HOBt derivatives have shown that the reaction rate is significantly influenced by the nature of the leaving group. researchgate.net

The rate enhancement observed follows the acidity of the HOBt derivatives. The trend for the leaving group ability is:

6-NO2-HOBt > 6-CF3-HOBt > 6-Cl-HOBt > HOBt researchgate.netjcsp.org.pk

This order is consistent with the pKa values, where a lower pKa corresponds to a more stable anion and thus a better leaving group. jcsp.org.pk Spectrophotometric kinetic studies allow researchers to follow the formation of the product or the disappearance of a reactant, thereby calculating pseudo-first-order rate constants (kobs). These studies have indicated that for many of these reactions, the departure of the leaving group is the rate-determining step. scirp.org The data gathered from these kinetic investigations is crucial for optimizing coupling reactions in peptide synthesis, aiming to achieve higher efficiency and minimize side reactions like racemization. researchgate.netluxembourg-bio.com

Advanced Research Directions and Future Perspectives

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. For 6-Chloro-1-hydroxybenzotriazole, theoretical modeling is crucial for understanding its reactivity and for the rational design of new applications.

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical methods, such as Density Functional Theory (DFT), are instrumental in studying the intricate details of chemical reactions. While specific quantum mechanical studies exclusively focused on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles governing its reactivity can be inferred from studies on related benzotriazole (B28993) derivatives.

In the context of its primary application in peptide synthesis, 6-Cl-HOBt acts as an additive in carbodiimide-mediated coupling reactions. It is understood to improve reaction efficiency and suppress racemization by forming an active ester intermediate. The chlorine atom at the 6-position is an electron-withdrawing group, which is expected to increase the acidity of the N-hydroxy group compared to the parent compound, 1-hydroxybenzotriazole (B26582) (HOBt). This enhanced acidity facilitates the formation of the active ester and makes the resulting ester a better leaving group, thereby accelerating the rate of amidation.

Future quantum mechanical studies could provide a more detailed understanding of these electronic effects. Such studies might involve:

Transition State Analysis: Calculating the energy barriers for the formation of the active ester and its subsequent reaction with an amine. This would provide quantitative data on the catalytic effect of 6-Cl-HOBt.

Racemization Pathways: Modeling the potential pathways for racemization of the activated amino acid and elucidating how 6-Cl-HOBt sterically and electronically hinders these undesirable side reactions.

Solvent Effects: Investigating the role of the solvent in the reaction mechanism through implicit or explicit solvent models, which would offer insights into optimizing reaction conditions.

In Silico Prediction of Reactivity and Stereoselectivity

In silico methods, which encompass a range of computational techniques, are increasingly used to predict the chemical properties and behavior of molecules before they are synthesized or tested in the lab. For this compound, these predictive models can be invaluable for understanding its reactivity profile and for designing new, more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural features of molecules with their chemical reactivity or physical properties. While specific QSAR/QSPR models for the reactivity of 6-Cl-HOBt are not widely published, the development of such models would be a promising research direction. These models could be trained on experimental data from a series of benzotriazole derivatives to predict:

Coupling Efficiency: How efficiently different derivatives promote peptide bond formation.

Racemization Suppression: The degree to which they can prevent the loss of stereochemical purity.

Stability: The chemical stability of the reagents themselves under various conditions.

Machine learning algorithms, such as random forests and neural networks, are also powerful tools for predicting chemical properties researchgate.netrsc.orgresearchgate.net. A machine learning model could be trained on a dataset of known coupling reagents and their performance in various reactions. This model could then be used to predict the stereoselectivity of reactions involving 6-Cl-HOBt under different conditions or to suggest novel derivatives with improved properties researchgate.netrsc.orgresearchgate.net.

Table 1: Computational Chemistry Approaches for Studying this compound

| Computational Method | Application Area | Potential Insights |

|---|

Green Chemistry Approaches to this compound Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of renewable feedstocks, the reduction of waste, and the use of less hazardous chemicals researchgate.net. While 6-Cl-HOBt is itself used to improve the efficiency of processes like peptide synthesis, which can be seen as a contribution to greener manufacturing, the synthesis of the compound itself and its broader applications are areas where green chemistry principles can be further applied researchgate.netresearchgate.net.

Currently, the synthesis of benzotriazole derivatives often involves multi-step processes that may use hazardous reagents and solvents. Future research in this area could focus on developing more environmentally friendly synthetic routes to this compound. Potential green chemistry approaches include:

Catalytic Methods: Developing catalytic syntheses that avoid the use of stoichiometric reagents, thereby reducing waste.

Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds.

Flow Chemistry: Utilizing continuous flow reactors, which can offer better control over reaction conditions, improve safety, and facilitate easier scale-up compared to batch processes.

Novel Applications in Materials Science and Industrial Chemistry

Beyond its role in organic synthesis, the unique chemical structure of this compound makes it a candidate for various applications in materials science and industrial chemistry. Its aromatic benzotriazole core, in particular, imparts properties that are beneficial for the protection and stabilization of materials.

Research on Corrosion Inhibition Mechanisms

Benzotriazole and its derivatives are well-known corrosion inhibitors, especially for copper and its alloys chemimpex.comnih.govresearchgate.netresearchgate.netst-andrews.ac.ukst-andrews.ac.uk. They function by adsorbing onto the metal surface and forming a protective film that prevents contact with corrosive agents nih.govst-andrews.ac.ukst-andrews.ac.uk. The this compound molecule, with its multiple nitrogen atoms and aromatic ring, has the potential to be an effective corrosion inhibitor for a variety of metals, including steel chemimpex.com.

The mechanism of corrosion inhibition by benzotriazole derivatives is believed to involve the formation of a complex between the metal ions and the triazole ring. The lone pair electrons on the nitrogen atoms can coordinate with the metal, leading to the formation of a stable, polymeric film on the surface.

Future research into the corrosion inhibition properties of this compound could involve a combination of experimental and computational techniques:

Electrochemical Studies: Techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization can be used to evaluate the efficiency of 6-Cl-HOBt in preventing corrosion on different metal surfaces and under various corrosive conditions researchgate.netyoutube.commdpi.commdpi.comresearchgate.net.

Surface Analysis: Techniques like X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) can provide detailed information about the structure and composition of the protective film formed on the metal surface researchgate.netst-andrews.ac.ukst-andrews.ac.ukresearchgate.net.

Computational Modeling: DFT calculations can be used to model the adsorption of 6-Cl-HOBt on metal surfaces and to understand the nature of the chemical bonds formed between the inhibitor and the metal nih.govresearchgate.netopenresearchlibrary.org. This can help in understanding the stability and protective properties of the inhibitor film.

Table 2: Techniques for Investigating Corrosion Inhibition by this compound

| Technique | Purpose | Information Gained |

|---|

Investigations into UV Stabilization Properties and Mechanisms

Benzotriazole derivatives are widely used as UV stabilizers in plastics, coatings, and other polymeric materials chemimpex.cominnospk.commdpi.commdpi.com. They protect the material from degradation by absorbing harmful UV radiation and dissipating the energy as heat, without undergoing significant chemical change themselves chemimpex.cominnospk.com. The photostability of benzotriazole UV absorbers is attributed to an efficient excited-state intramolecular proton transfer (ESIPT) mechanism acs.orgnih.govpaint.org.

Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. In this excited state, a proton is rapidly transferred from the hydroxyl group to a nitrogen atom on the triazole ring. This is followed by a very fast, non-radiative decay back to the ground state, where the proton is transferred back to its original position. This ultrafast cycle allows the molecule to effectively dissipate the energy from UV radiation without breaking down.

The presence of the chlorine atom at the 6-position in this compound can influence its UV absorption properties and photostability. Electron-withdrawing groups can affect the energy levels of the molecule and the dynamics of the ESIPT process paint.org.

Future investigations into the UV stabilization properties of this compound could focus on:

Photophysical Studies: Using techniques like transient absorption spectroscopy to study the excited-state dynamics and measure the lifetime of the excited states. This would provide direct evidence for the efficiency of the ESIPT process.

Computational Modeling: High-level quantum chemical calculations can be used to map out the potential energy surfaces of the ground and excited states, providing a detailed picture of the ESIPT pathway and identifying any potential degradation pathways acs.orgnih.gov.

Performance in Polymer Matrices: Evaluating the effectiveness of 6-Cl-HOBt as a UV stabilizer in various polymer systems and studying its long-term stability and compatibility with the polymer matrix.

Role in Pharmaceutical Intermediate Synthesis

This compound plays a critical role as a polypeptide condensing agent in the synthesis of pharmaceutical intermediates, where maintaining the integrity of stereochemistry is paramount. innospk.com Its primary function is to suppress racemization during peptide bond formation, a common challenge that can compromise the biological activity of the final drug product. innospk.com By facilitating efficient and clean coupling reactions, 6-Cl-HOBt ensures that the resulting polypeptides and other complex organic molecules retain their desired chirality, a crucial factor in the development of effective and safe therapeutics. innospk.com

The utility of 6-Cl-HOBt extends to its use as an additive in carbodiimide-mediated reactions, where it increases the efficiency of the process by generating a highly reactive active ester. This not only accelerates the reaction but also minimizes the formation of unwanted by-products such as N-acylurea. luxembourg-bio.com The beneficial effect of 6-Cl-HOBt is attributed to its ability to protonate the O-acylisourea intermediate, thereby preventing an intramolecular rearrangement and directing the reaction towards the formation of the desired amide bond. This mechanism significantly reduces the degree of racemization in many cases. luxembourg-bio.com

A notable application of 6-Cl-HOBt in pharmaceutical manufacturing is in the synthesis of peptide-based drugs. For instance, in the production of Leuprolide, a hormone therapy medication, a combination of N,N'-diisopropylcarbodiimide (DIC) and 6-Cl-HOBt is utilized as the coupling reagent for the condensation of peptide fragments. googleapis.com This specific application underscores the importance of 6-Cl-HOBt in the large-scale production of complex pharmaceutical ingredients, where both high yield and high purity are essential. The compound's ability to deliver superior results in terms of reaction rates and suppression of side reactions makes it a valuable tool in the synthesis of a wide range of pharmaceutical intermediates. peptide.comchemimpex.com

| Attribute | Role in Pharmaceutical Intermediate Synthesis |

| Primary Function | Suppression of racemization in peptide coupling reactions. innospk.com |

| Mechanism of Action | Forms a highly reactive active ester, increasing coupling efficiency and minimizing N-acylurea formation. luxembourg-bio.com |

| Key Advantage | Ensures the desired stereochemistry of the final product, which is critical for biological activity. innospk.com |

| Industrial Application | Used as a coupling reagent in the synthesis of peptide drugs like Leuprolide. googleapis.com |

Development of Non-Explosive Analogues and Formulations

A significant drawback of 1-hydroxybenzotriazole (HOBt) and its derivatives, including 6-Cl-HOBt, is their potential for explosive decomposition, particularly in their anhydrous form. wikipedia.orgresearchgate.netluxembourg-bio.com This hazardous property has prompted extensive research into the development of safer, non-explosive alternatives that can match or exceed the performance of traditional benzotriazole-based coupling additives. The goal is to create reagents that offer high reactivity and effective racemization suppression without the inherent risks associated with explosive compounds. luxembourg-bio.com

One of the most promising classes of non-explosive analogues is the oxime family, with ethyl 2-cyano-2-(hydroxyimino)acetate, commercially known as Oxyma Pure, being a leading example. sigmaaldrich.com Oxyma Pure-based reagents have demonstrated performance superior to those based on HOBt and comparable to the more reactive 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), but without the explosive characteristics of the triazole structures. sigmaaldrich.com Another significant development is the creation of uronium salts incorporating these non-explosive additives, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU). acs.org COMU is recognized for its high coupling efficiency, reduced epimerization, and enhanced safety profile compared to its benzotriazole-based counterparts like HBTU and HATU. luxembourg-bio.comacs.org

The development of these non-explosive analogues is not just about replacing a hazardous chemical; it also involves fine-tuning the reactivity and solubility of the reagents to optimize their performance in various synthesis protocols. For example, the incorporation of a morpholino group in some uronium salts has been shown to improve their solubility and stability, which is particularly beneficial in automated synthesis platforms where reagents may be left in open vessels. luxembourg-bio.com The transition towards these safer alternatives is a critical step in making peptide synthesis a more sustainable and less hazardous process, both in academic research and in industrial-scale production of pharmaceuticals. luxembourg-bio.com

| Coupling Additive/Reagent | Chemical Class | Explosive Hazard | Key Features |

| This compound (6-Cl-HOBt) | Benzotriazole | Yes | High reactivity, effective racemization suppression. peptide.comluxembourg-bio.com |

| Oxyma Pure | Oxime | No | Safer alternative to HOBt, high coupling rates, low racemization. sigmaaldrich.com |

| COMU | Uronium Salt (Oxyma-based) | No | High coupling efficiency, reduced epimerization, good solubility, enhanced safety. luxembourg-bio.comacs.org |

Integration in Automated Synthesis Platforms

The efficiency and reliability of 6-Cl-HOBt and its derivatives have led to their successful integration into automated solid-phase peptide synthesis (SPPS) platforms. luxembourg-bio.comresearchgate.net Automated peptide synthesizers, which standardize the repetitive cycles of deprotection, coupling, and washing, rely on robust and highly efficient chemical protocols to ensure the successful assembly of complex peptide chains. americanpeptidesociety.org The use of 6-Cl-HOBt-based coupling reagents in these automated systems has been shown to improve coupling efficiency, leading to higher purity of the crude peptide product. researchgate.net

One of the key advantages of using 6-Cl-HOBt in automated SPPS is its compatibility with a variety of coupling reagents and synthesis protocols. For instance, uronium salt reagents such as HCTU (2-(6-chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate), which is derived from 6-Cl-HOBt, have been effectively employed in automated synthesizers for the synthesis of challenging peptide sequences. researchgate.net A comparative study demonstrated the efficiency of 6-Cl-HOBt-based reagents in synthesizing both a difficult decapeptide and a longer 21-residue peptide on a multiple peptide synthesizer, highlighting their suitability for high-throughput applications. researchgate.net

Furthermore, the development of advanced automated platforms, including those that utilize microwave energy to accelerate reaction times, has also benefited from the use of highly reactive coupling reagents based on 6-Cl-HOBt. cem.de The integration of these reagents into automated workflows allows for faster synthesis cycles without compromising the quality of the final product. For example, HCTU has been successfully used as a cost-effective and reliable coupling reagent in a fully automated solid-phase platform for the synthesis of azapeptides, a class of peptide mimetics with therapeutic potential. biorxiv.org The seamless integration of 6-Cl-HOBt and its derivatives into these sophisticated automated systems underscores their importance in modern peptide chemistry and drug discovery. luxembourg-bio.comnih.gov

| Automated Platform/Method | 6-Cl-HOBt-based Reagent Used | Application/Finding |

| Multiple Peptide Synthesizer (Advanced ChemTech APEX 396) | TCTU and HCTU | Efficient synthesis of a difficult peptide sequence and a longer peptide, demonstrating high efficiency. researchgate.net |

| Fully Automated Solid-Phase Azapeptide Synthesis Platform | HCTU | Cost-effective and reliable coupling for the synthesis of azapeptide libraries. biorxiv.org |

| Microwave-Enhanced SPPS | HCTU (and other benzotriazole derivatives) | Facilitates rapid and efficient synthesis of complex peptides, including head-to-tail cyclic peptides. cem.de |

Q & A

Q. What is the role of 6-Cl-HOBt in peptide synthesis, and how does it enhance coupling efficiency?